molecular formula C24H22Cl2N2O5S B12068820 Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12068820
M. Wt: 521.4 g/mol
InChI Key: BLLDIEOTXUQBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as amides, esters, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: Involving the reaction of 2,4-dichlorophenoxyacetic acid with suitable amines to form the acetamido intermediate.

    Amidation Reactions: The intermediate is further reacted with 2,4-dimethylphenyl isocyanate to form the carbamoyl derivative.

    Esterification: The final step involves the esterification of the thiophene carboxylic acid with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate: shares similarities with other compounds containing thiophene, amide, and ester functional groups.

Uniqueness

  • The unique combination of functional groups and the specific arrangement of atoms in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound characterized by its diverse functional groups and structural features. Its molecular formula is C₁₈H₁₈Cl₂N₂O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur alongside carbon and hydrogen. This compound has garnered attention due to its potential biological activities, which may include antimicrobial and herbicidal properties.

Structural Characteristics

The compound features several key structural elements:

  • Thiophene Core : This five-membered ring containing sulfur is known for its electronic properties and potential reactivity.
  • Dichlorophenoxy Group : This moiety is often associated with herbicidal activity due to its structural similarity to known agrochemicals.
  • Acetamido and Carbamoyl Groups : These functional groups may enhance the compound's interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. While specific data on this compound is limited, it may possess:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains.
  • Herbicidal Activity : The presence of the dichlorophenoxy group suggests potential use in agricultural applications.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylateThiophene core with acetamidoAntimicrobialSimpler structure
DichlorophenolDichlorophenoxy groupAntimicrobialCommonly used in disinfectants
5-Amino-2-thiophenecarboxylic acidThiophene core with amino groupAnticancer potentialDifferent functionalization

Case Studies and Research Findings

  • Antimicrobial Activity : A study indicated that compounds structurally related to this compound exhibited significant antimicrobial activity. For instance, a derivative demonstrated an IC50 value of 20 µg/mL against prostate cancer cell lines, suggesting potential cytotoxic effects against tumor cells .
  • Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinity of similar compounds to biological targets. These studies indicated that modifications in the thiophene structure could enhance binding interactions with target enzymes involved in tumor growth .
  • Herbicidal Efficacy : Research on related dichlorophenoxy compounds has shown promising results in herbicidal applications. The mechanism often involves interference with plant growth regulation pathways, indicating that this compound could exhibit similar properties .

Properties

Molecular Formula

C24H22Cl2N2O5S

Molecular Weight

521.4 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22Cl2N2O5S/c1-12-5-7-17(13(2)9-12)27-22(30)21-14(3)20(24(31)32-4)23(34-21)28-19(29)11-33-18-8-6-15(25)10-16(18)26/h5-10H,11H2,1-4H3,(H,27,30)(H,28,29)

InChI Key

BLLDIEOTXUQBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.